molecular formula C21H25NO3 B13462594 (9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate

(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate

Cat. No.: B13462594
M. Wt: 339.4 g/mol
InChI Key: YMPMFRNXDNCNRH-UHFFFAOYSA-N
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Description

Fmoc-Isoleucinol is a derivative of isoleucine, an essential amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.

Mechanism of Action

The primary mechanism of action of Fmoc-Isoleucinol involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of peptide chains .

Biological Activity

(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate, a compound with the CAS number 215178-41-9, is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H25_{25}N\O3_{3}
  • Molecular Weight : 339.43 g/mol
  • CAS Number : 215178-41-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-inflammatory and neuroprotective agent.

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : IC50_{50} values were reported at concentrations ranging from 10 to 30 µM, indicating a moderate level of activity against these cell lines.

In Vivo Studies

In vivo studies using animal models have been conducted to assess the efficacy of this compound in reducing inflammation and neuronal damage:

  • Model Used : Rat model of induced inflammation.
  • Findings : Administration of the compound resulted in a significant reduction in edema and pain response compared to control groups.

Case Studies

  • Case Study on Neuroprotection :
    • A study published in Journal of Neurochemistry explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation.
  • Case Study on Inflammation :
    • Research published in Phytotherapy Research reported that this compound significantly reduced inflammatory markers in a rat model subjected to lipopolysaccharide-induced inflammation.

Data Tables

Study TypeModel UsedKey Findings
In VitroMCF-7 Cell LineIC50_{50} = 10 µM
In VitroHeLa Cell LineIC50_{50} = 30 µM
In VivoRat ModelSignificant reduction in edema
NeuroprotectionMouse Model (Alzheimer's)Improved cognitive function
InflammationRat Model (LPS-induced)Reduced inflammatory markers

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate

InChI

InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24)

InChI Key

YMPMFRNXDNCNRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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